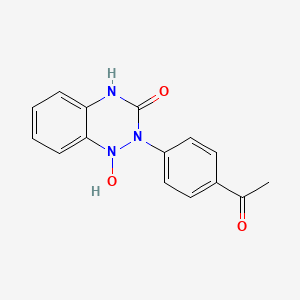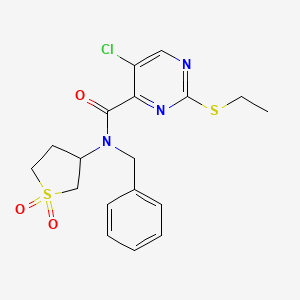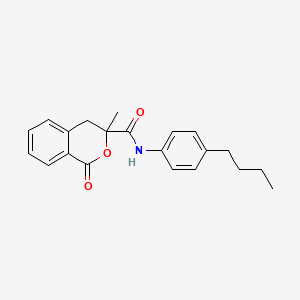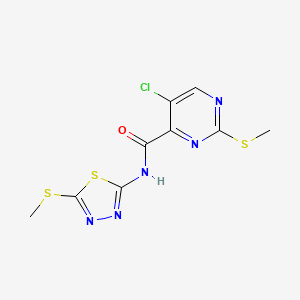![molecular formula C29H34N8O B11417698 N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11417698.png)
N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its intricate structure combines a piperidine ring , a phenyl group , and a tetracyclic core . The presence of multiple nitrogen atoms makes it intriguing for various applications.
N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide: , often referred to as for brevity, belongs to the class of .
Preparation Methods
Synthetic Routes: Compound X can be synthesized through several routes. One common approach involves between a and a .
Reaction Conditions: These reactions typically occur under , using suitable and .
Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies.
Chemical Reactions Analysis
Reactivity: Compound X undergoes diverse reactions
Common Reagents: Reagents like , , and play crucial roles.
Major Products: These reactions yield derivatives with altered pharmacological properties or enhanced solubility.
Scientific Research Applications
Chemistry: Researchers explore its reactivity for novel drug design.
Biology: Compound X interacts with cellular receptors, influencing biological processes.
Medicine: Investigations focus on its potential as an , , or agent.
Industry: It finds use in and due to its unique structure.
Mechanism of Action
- Compound X likely exerts its effects by binding to specific receptors or enzymes .
- Molecular targets include G protein-coupled receptors or ion channels .
- Intracellular pathways involving second messengers may mediate its actions.
Comparison with Similar Compounds
Uniqueness: Compound X’s tetracyclic core sets it apart from simpler piperidine derivatives.
Similar Compounds: Other related compounds include and .
Remember, this overview provides a glimpse into the fascinating world of Compound X Its applications continue to evolve, and ongoing research sheds light on its full potential
Properties
Molecular Formula |
C29H34N8O |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C29H34N8O/c1-20-10-8-11-21(2)35(20)19-18-30-26(38)17-9-16-25-32-33-29-36(25)24-15-7-6-14-23(24)28-31-27(34-37(28)29)22-12-4-3-5-13-22/h3-7,12-15,20-21H,8-11,16-19H2,1-2H3,(H,30,38) |
InChI Key |
JEVUGXBXHKECDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11417616.png)


![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11417630.png)
![Diethyl 8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11417636.png)
![4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417642.png)
![11-acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11417647.png)
![3-(4-methoxybenzyl)-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11417654.png)

![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B11417662.png)

![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417672.png)

![7-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417696.png)
